2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
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Overview
Description
2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves the reaction of 4-isopropylbenzaldehyde with a suitable nitrile and an amine under controlled conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 2-Cyano-3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Uniqueness
Compared to similar compounds, 2-Cyano-3-(4-isopropylphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)15-7-5-14(6-8-15)10-16(11-19)18(21)20-12-17-4-3-9-22-17/h5-8,10,13,17H,3-4,9,12H2,1-2H3,(H,20,21)/b16-10+ |
InChI Key |
CVZPXMFVIPYGBF-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
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